

# Structure-activity relationship (SAR) studies of 6-Phenoxybenzo[d]thiazol-2-amine analogs

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## Compound of Interest

Compound Name:	6-Phenoxybenzo[d]thiazol-2-amine
Cat. No.:	B1349573

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## Comparative Analysis of 6-Phenoxybenzo[d]thiazol-2-amine Analogs in Kinase Inhibition

A detailed examination of the structure-activity relationships of **6-phenoxybenzo[d]thiazol-2-amine** analogs reveals their potential as potent kinase inhibitors. This guide provides a comparative overview of their biological activity, drawing from studies on a range of 6-substituted benzothiazole derivatives, and outlines the experimental methodologies crucial for their evaluation.

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.<sup>[1]</sup> In particular, 2-aminobenzothiazole derivatives have emerged as a promising class of kinase inhibitors, targeting a variety of kinases implicated in cancer and inflammatory diseases. The substitution at the 6-position of the benzothiazole ring has been a key area of investigation to modulate the potency and selectivity of these compounds. This guide focuses on analogs featuring a phenoxy group at this position, a substitution that can influence properties such as lipophilicity and interactions with the target protein.

## Structure-Activity Relationship Insights

While a comprehensive study focusing solely on a series of **6-phenoxybenzo[d]thiazol-2-amine** analogs is not readily available in the public domain, analysis of various 6-substituted benzothiazole derivatives provides valuable structure-activity relationship (SAR) insights.

- Substitution at the 6-Position: The nature of the substituent at the 6-position of the benzothiazole ring significantly impacts biological activity. Studies on various analogs have shown that electron-withdrawing and electron-donating groups can modulate the inhibitory potential against different kinases. For instance, derivatives with chloro, fluoro, and nitro groups at the 6-position have been synthesized and evaluated for their anticancer and antimicrobial activities.
- Modifications of the 2-Amino Group: The 2-amino group is a critical site for modification to explore SAR. N-alkylation, N-arylation, and the introduction of various heterocyclic moieties at this position have been shown to influence the kinase inhibitory profile. For example, the incorporation of a morpholine group at the 2-position of the benzothiazole has been highlighted as important for potent antitumor activity.[2]
- The Phenoxy Moiety: The phenoxy group at the 6-position can be further substituted to fine-tune the activity of the analogs. Modifications on the phenyl ring of the phenoxy group can alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity for target kinases.

## Comparative Biological Activity

Direct comparative data for a series of **6-phenoxybenzo[d]thiazol-2-amine** analogs is limited. However, data from related 6-substituted benzothiazole derivatives can provide a basis for comparison. The following table summarizes the *in vitro* activity of representative benzothiazole analogs against cancer cell lines and specific kinases.

Compound ID	Core Structure	R1 (at 6-position)	R2 (at 2-position)	Target/Cell Line	Activity (IC50)	Reference
Compound 45	6-(2-aminobenzothiazol-5-yl)quinazolin-4(3H)-one	-	(quinazolin-4(3H)-one)yl	A549 (Lung Cancer)	0.44 μM	[3]
Compound 11	Benzothiazole	Varied	-NH-C(=O)-[substituted phenyl]	PI3Kβ	88.3% inhibition @ 1 μM	[2]
Compound 1g	4,5,6,7-tetrahydroneno[d]thiazole	-(1,3-dioxoisindolin-2-yl)	-NH-C(=O)-NH-(3-carboxyphenyl)	CK2	1.9 μM	[1]
Compound 1g	4,5,6,7-tetrahydroneno[d]thiazole	-(1,3-dioxoisindolin-2-yl)	-NH-C(=O)-NH-(3-carboxyphenyl)	GSK3β	0.67 μM	[1]

## Experimental Protocols

The evaluation of **6-phenoxybenzo[d]thiazol-2-amine** analogs as kinase inhibitors involves a cascade of in vitro and cell-based assays.

## In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the activity of a purified kinase enzyme.

Materials:

- Purified kinase enzyme
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>)
- Test compounds (dissolved in DMSO)
- Microplate (e.g., 384-well)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Plate reader

#### Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
- Reaction Setup: The kinase enzyme, substrate, and diluted test compounds are added to the wells of the microplate.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Reaction Termination and Detection: The reaction is stopped, and the detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
- Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The IC<sub>50</sub> value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

#### Materials:

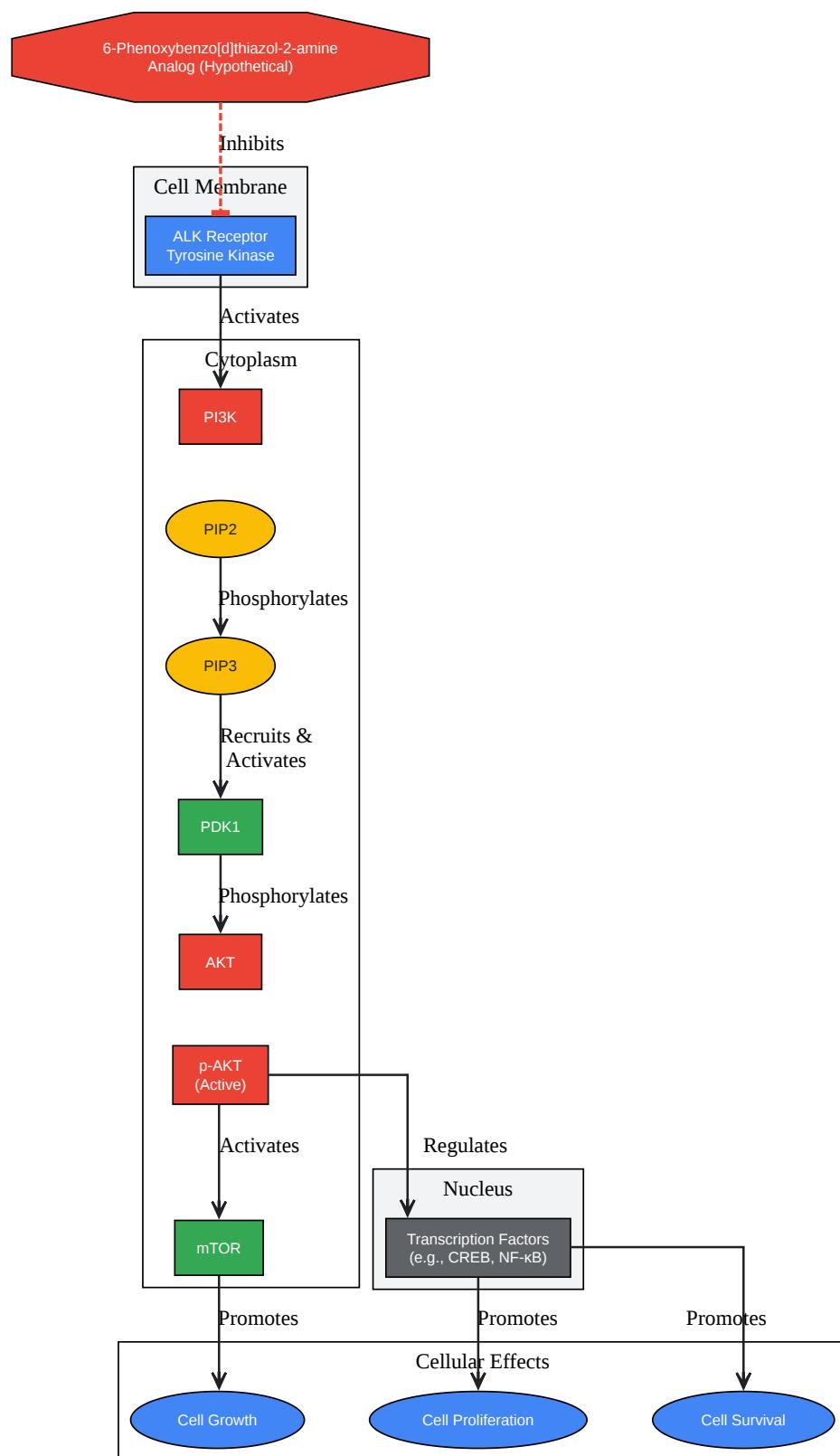
- Cancer cell line (e.g., A549 lung cancer cells)
- Cell culture medium and supplements
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> value is determined.

## Signaling Pathway Analysis

6-substituted benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer progression. For instance, certain analogs have been found to inhibit the ALK/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]

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Caption: The ALK/PI3K/AKT signaling pathway and the potential point of inhibition by **6-phenoxybenzo[d]thiazol-2-amine** analogs.

## Conclusion

The **6-phenoxybenzo[d]thiazol-2-amine** scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on related 6-substituted benzothiazole derivatives suggest that modifications at the 2- and 6-positions, as well as on the phenoxy ring, are key to optimizing their biological activity. Further focused SAR studies on a series of 6-phenoxy analogs are warranted to fully elucidate their potential and identify lead compounds for further development as targeted therapeutics. The experimental protocols and pathway analysis provided in this guide offer a framework for the systematic evaluation of these promising compounds.

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